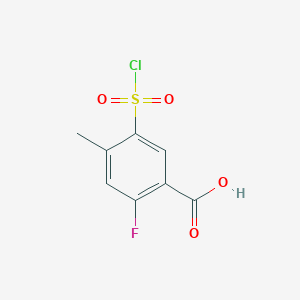

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-chlorosulfonyl-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-4-2-6(10)5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRSINZWIKKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid typically involves the chlorosulfonation of 2-fluoro-4-methylbenzoic acid. The reaction is carried out by treating 2-fluoro-4-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C8H7FO2+ClSO3H→C8H6ClFO4S+H2O

The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

Reduction: The chlorosulfonyl group can be reduced to a sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) are used under mild conditions to replace the chlorosulfonyl group.

Hydrolysis: The reaction is typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert the chlorosulfonyl group to a sulfonamide.

Major Products Formed

Sulfonamides: Formed by nucleophilic substitution with amines.

Sulfonic Acids: Formed by hydrolysis.

Sulfonyl Chlorides: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid serves as an important intermediate in the synthesis of various compounds:

- Sulfonamides : Formed through nucleophilic substitution reactions with amines.

- Sulfonic Acids : Generated via hydrolysis.

- Sulfonyl Chlorides : Produced through reduction processes .

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals:

- Drug Development : It plays a crucial role in synthesizing therapeutic agents, particularly those targeting specific biological pathways.

- Enzyme Inhibition Studies : The compound has been employed to investigate enzyme interactions and inhibition mechanisms, contributing to the understanding of drug action at the molecular level .

Material Science

In material science, this compound is used for:

- Polymer Synthesis : It aids in creating polymers with tailored properties for specific applications.

- Advanced Materials : The compound's unique functional groups allow for the design of materials with enhanced performance characteristics.

Case Study 1: Synthesis of SGLT2 Inhibitors

A study highlighted the use of related compounds as intermediates in synthesizing Sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are crucial for diabetes treatment, showcasing the compound's relevance in pharmaceutical applications. The synthesis involved multiple steps, achieving significant yields and cost-effectiveness .

Research on sulfonamide derivatives, including those related to this compound, demonstrated antimicrobial properties against resistant strains like MRSA. The minimal inhibitory concentrations (MIC) were found to be between 15.62 and 31.25 μmol/L, indicating substantial effectiveness against bacterial infections .

Data Summary Table

| Application Type | Activity/Compound | Observations/Results |

|---|---|---|

| Organic Synthesis | Sulfonamides | Key intermediates formed via nucleophilic substitution |

| Medicinal Chemistry | SGLT2 Inhibitors | Significant yield in synthesis; therapeutic potential |

| Biological Activity | Antimicrobial Efficacy | MIC values of 15.62 - 31.25 μmol/L against MRSA |

| Material Science | Polymer Development | Tailored properties for advanced applications |

Wirkmechanismus

The mechanism of action of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Key Observations:

- Electron-Withdrawing Groups: The 2-fluoro and 5-chlorosulfonyl groups in the target compound increase acidity and reactivity compared to non-halogenated analogues like p-(chlorosulfonyl)benzoic acid .

- Steric Effects : The 4-methyl group in the target compound may hinder reactions at the benzoic acid group compared to smaller substituents (e.g., 2-ethoxy in ) .

Industrial and Pharmaceutical Relevance

- Patents and Commercial Availability : The target compound has 8 patents (as of 2025), indicating its utility in drug development . In contrast, 5-(chlorosulfonyl)salicylic acid is commercially available at ~$175/g, reflecting niche applications .

- Toxicity and Safety : Sulfonyl chlorides are generally corrosive and moisture-sensitive. The target compound’s fluorine substituent may reduce toxicity compared to chloro analogues (e.g., 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid) .

Biologische Aktivität

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid (CAS No. 1519211-09-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorosulfonyl group and a fluorine atom on a benzoic acid core, which contributes to its unique reactivity and biological properties. The presence of these functional groups enhances its potential as a pharmaceutical agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing oxidative stress and cellular damage.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are crucial in disease processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key findings:

- Antimicrobial Properties : In vitro studies have indicated that the compound displays significant activity against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses in cellular models, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Initial investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction, warranting further exploration in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL, highlighting its potential as a therapeutic agent for bacterial infections.

Case Study: Anti-inflammatory Effects

In another investigation, the compound was tested on murine macrophage cell lines to assess its anti-inflammatory properties. Treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) levels, demonstrating its ability to modulate inflammatory cytokines effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid?

- Answer : The synthesis typically involves sequential functionalization of a benzoic acid precursor. A plausible route includes:

Methylation : Introducing the methyl group at the 4-position via Friedel-Crafts alkylation or directed ortho-metalation strategies.

Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or Balz-Schiemann reaction for aromatic fluorination.

Chlorosulfonation : Reaction with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C) to introduce the sulfonyl chloride group at the 5-position .

- Key Considerations : Monitor reaction intermediates via TLC or HPLC. Purification often requires column chromatography or recrystallization from aprotic solvents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., deshielded protons near electron-withdrawing groups like -SO₂Cl). Fluorine coupling may split signals .

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching ~1370–1330 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .

- HRMS : Validate molecular ion peaks (e.g., [M-H]⁻ for carboxylic acid derivatives).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Answer : Contradictions often arise from:

- Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts.

- Dynamic Processes : Variable-temperature NMR can identify rotamers (e.g., hindered rotation around the sulfonyl group) .

- Impurity Analysis : Cross-check with HPLC-MS to rule out byproducts (e.g., incomplete sulfonation or hydrolysis of -SO₂Cl to -SO₃H) .

Q. What strategies enhance the stability of this compound under acidic conditions?

- Answer :

- Storage : Store anhydrous at -20°C in sealed, desiccated containers to prevent hydrolysis of -SO₂Cl .

- Derivatization : Convert to stable sulfonamide derivatives using amine reagents (e.g., NH₃ in THF) for long-term storage .

- Buffering : Use non-nucleophilic bases (e.g., 2,6-lutidine) in reaction media to stabilize the sulfonyl chloride group .

Q. How does the electron-withdrawing nature of the chlorosulfonyl group influence reactivity in cross-coupling reactions?

- Answer :

- Activation Effects : The -SO₂Cl group deactivates the aromatic ring, directing electrophilic substitutions to the meta position relative to itself.

- Coupling Limitations : Suzuki-Miyaura reactions may require Pd catalysts with strong electron-donating ligands (e.g., SPhos) to overcome electron deficiency .

- Side Reactions : Competing hydrolysis of -SO₂Cl to -SO₃H under aqueous conditions necessitates anhydrous protocols .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.